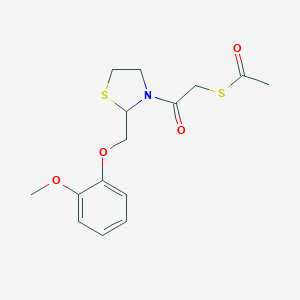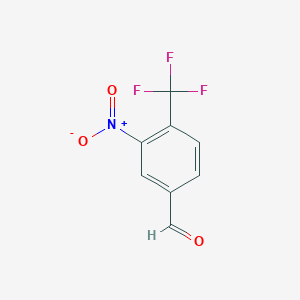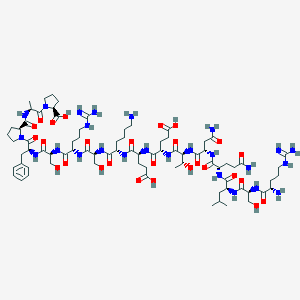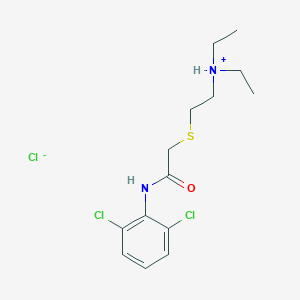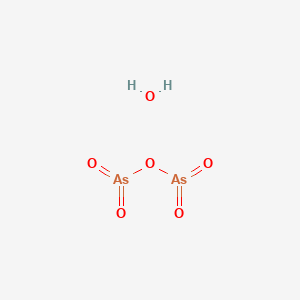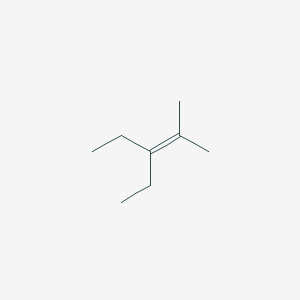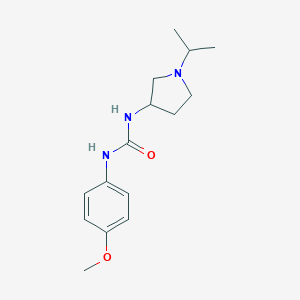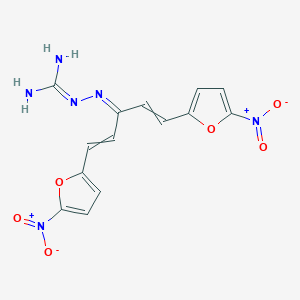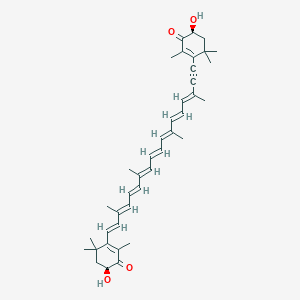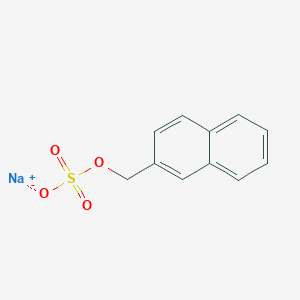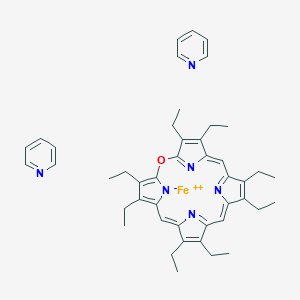
Octaethylverdohemochrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaethylverdohemochrome (OEV) is a synthetic compound that has been widely used in scientific research due to its unique properties. OEV is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an ideal candidate for studying electron transfer processes in biological systems.
Applications De Recherche Scientifique
Octaethylverdohemochrome has been used in a variety of scientific research applications due to its unique properties. One of the primary uses of Octaethylverdohemochrome is in studying electron transfer processes in biological systems. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property has been used to study the electron transfer reactions involved in photosynthesis, respiration, and other biological processes.
Mécanisme D'action
The mechanism of action of Octaethylverdohemochrome involves the reversible transfer of electrons between the Octaethylverdohemochrome molecule and other redox-active molecules. In biological systems, Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. The transfer of electrons between Octaethylverdohemochrome and other molecules can be monitored using techniques such as electron paramagnetic resonance spectroscopy and fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
Octaethylverdohemochrome has been shown to have a number of biochemical and physiological effects in biological systems. In particular, Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, such as succinate dehydrogenase. This inhibition can lead to a decrease in cellular respiration and ATP production. Octaethylverdohemochrome has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Octaethylverdohemochrome in lab experiments is its unique redox properties. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property makes Octaethylverdohemochrome an ideal candidate for studying electron transfer processes in biological systems. However, one of the limitations of using Octaethylverdohemochrome is its potential toxicity. Octaethylverdohemochrome has been shown to induce oxidative stress in cells, which can lead to cell death if not used properly.
Orientations Futures
There are a number of future directions for research involving Octaethylverdohemochrome. One potential area of research is in the development of new drugs that target the electron transport chain. Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, which could be exploited for therapeutic purposes. Another potential area of research is in the development of new materials for energy storage and conversion. Octaethylverdohemochrome's unique redox properties could be used to develop new materials for batteries and other energy storage devices. Finally, Octaethylverdohemochrome could be used as a tool for studying the role of electron transfer processes in disease states such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Octaethylverdohemochrome involves the reaction of verdohemochrome with eight equivalents of ethyl iodide in the presence of a strong base such as potassium hydroxide. The resulting product is a red crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
108104-02-5 |
|---|---|
Nom du produit |
Octaethylverdohemochrome |
Formule moléculaire |
C45H53FeN6O+ |
Poids moléculaire |
749.8 g/mol |
Nom IUPAC |
iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |
InChI |
InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |
Clé InChI |
LQYBKMOQYKFLMN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonymes |
octaethylverdohaemochrome octaethylverdohemochrome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



